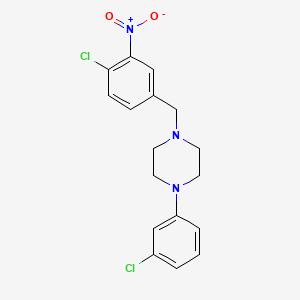![molecular formula C18H18ClF3N2 B3742771 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Descripción general
Descripción
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the piperazine class of drugs. It has gained attention in recent years due to its potential use in scientific research applications.
Mecanismo De Acción
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can lead to changes in behavior and mood. 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has an affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase locomotor activity in rodents, indicating its potential as a stimulant. It has also been shown to produce anxiogenic effects, which may be related to its effects on dopamine and serotonin signaling. 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a longer duration of action than other dopamine reuptake inhibitors, which may make it useful in certain research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a research tool. It has a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling. It also has a longer duration of action than other dopamine reuptake inhibitors, which may make it useful in certain research applications. However, 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has limitations as well. Its effects on behavior and mood may make it difficult to use in certain experimental paradigms. Additionally, its potential for abuse may make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, its effects on dopamine signaling make it a potential tool for studying the neurobiology of addiction. Further research is needed to fully understand the potential of 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a research tool and therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFNNKGJLXDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)

![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)
![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3742745.png)


![2,6-di-tert-butyl-4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B3742777.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3742784.png)


![2-[4-(2-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3742801.png)